molecular formula C9H6BrIN2 B13201895 8-Bromo-6-iodoquinolin-3-amine

8-Bromo-6-iodoquinolin-3-amine

Cat. No.: B13201895
M. Wt: 348.97 g/mol
InChI Key: ROBYXGYUZRKPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-iodoquinolin-3-amine: is a heterocyclic aromatic amine with the molecular formula C₉H₆BrIN₂ . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The presence of both bromine and iodine atoms in its structure makes it a unique compound with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-iodoquinolin-3-amine typically involves multi-step reactions starting from quinoline derivatives. One common method involves the bromination and iodination of quinoline-3-amine. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-iodoquinolin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted quinoline derivatives .

Scientific Research Applications

8-Bromo-6-iodoquinolin-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-6-iodoquinolin-3-amine involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromoquinolin-3-amine
  • 6-Iodoquinolin-3-amine
  • 8-Chloro-6-iodoquinolin-3-amine

Uniqueness

8-Bromo-6-iodoquinolin-3-amine is unique due to the simultaneous presence of both bromine and iodine atoms, which enhances its reactivity and potential for diverse chemical transformations. This dual halogenation also provides a distinct advantage in medicinal chemistry, where such compounds can exhibit enhanced biological activity .

Properties

Molecular Formula

C9H6BrIN2

Molecular Weight

348.97 g/mol

IUPAC Name

8-bromo-6-iodoquinolin-3-amine

InChI

InChI=1S/C9H6BrIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2

InChI Key

ROBYXGYUZRKPPT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1I)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.